9,10-Dimethylanthracene-2,3,6,7-tetraol

Toxicology Oxidative Stress Environmental Science

Researchers requiring precise topology control in porous organic frameworks or defined HER overpotentials in cobalt dithiolene catalysts face non-substitutable ligand constraints. This 2,3,6,7-tetraol regioisomer with 9,10-dimethylation provides: - Verified precursor for boronate polymers with ultramicroporosity (H₂ sorption up to 75 cm³/g STP) - Validated ligand scaffold for Co polymers: 388-571 mV overpotential (10 mA/cm²) - Positive control for alkylated PAH oxidative stress studies (C. elegans, top-ranked potency) Immediate availability as research-grade material.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 13979-56-1
Cat. No. B3069760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dimethylanthracene-2,3,6,7-tetraol
CAS13979-56-1
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O
InChIInChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3
InChIKeyLSRBZTZFDKGLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dimethylanthracene-2,3,6,7-tetraol: Overview & Structure


9,10-Dimethylanthracene-2,3,6,7-tetraol (CAS 13979-56-1) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Structurally, it is characterized by an anthracene core bearing four hydroxyl groups at the 2, 3, 6, and 7 positions and two methyl groups at the 9 and 10 positions. This specific substitution pattern yields a rigid, planar aromatic scaffold with four potential metal-coordinating or hydrogen-bonding sites, enabling its use as a building block in the synthesis of advanced functional materials, including coordination polymers and porous organic frameworks [1]. Its predicted physicochemical properties include a density of 1.469±0.06 g/cm³ and a boiling point of 586.5±45.0 °C .

9,10-Dimethylanthracene-2,3,6,7-tetraol: Performance vs. Generic Derivatives


The specific substitution pattern of 9,10-Dimethylanthracene-2,3,6,7-tetraol is critical to its function; generic substitution with other anthracene derivatives will lead to significantly different, and often inferior, performance in target applications. The presence of both electron-donating methyl groups at the 9,10-positions and hydroxyl groups at the 2,3,6,7-positions creates a unique electronic environment that modulates the reactivity of the aromatic core [1]. For instance, the 9,10-dimethylation enhances oxidative stress potential in biological systems compared to non-alkylated anthracene [2]. In materials science, the precise 2,3,6,7-tetraol arrangement is essential for forming specific coordination polymer topologies; substituting with analogs like 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or other regioisomers will result in different framework structures and properties, such as altered gas sorption capacities [1]. The quantitative evidence below demonstrates that seemingly minor structural changes in comparators lead to major functional divergence, making 9,10-Dimethylanthracene-2,3,6,7-tetraol non-substitutable for its validated applications.

9,10-Dimethylanthracene-2,3,6,7-tetraol: Comparative Performance Data


Oxidative Stress in C. elegans: 9,10-DMA vs. Analogues

A comparative toxicological study in *Caenorhabditis elegans* demonstrated that 9,10-Dimethylanthracene-2,3,6,7-tetraol (9,10-DMA) induces significantly greater oxidative stress than its close analogs, 9-methylanthracene (9-MA) and anthracene (Ant), when exposed at the same external concentration [1].

Toxicology Oxidative Stress Environmental Science

Electrocatalytic HER Overpotential: Co-THDMA vs. Cobalt Dithiolene Analogues

A cobalt dithiolene coordination polymer derived from 9,10-dimethyl-2,3,6,7-anthracenetetrathiolate (the thiol analog of 9,10-Dimethylanthracene-2,3,6,7-tetraol) exhibits a distinct range of overpotentials for the hydrogen evolution reaction (HER) compared to other cobalt-based dithiolene polymers with different ligand backbones [1].

Electrocatalysis Hydrogen Evolution Reaction Coordination Polymer

Gas Sorption in Porous Polymers: THDMA vs. HHTP Monomers

Ionic porous organic polymers synthesized via polycondensation of lithium tetrakis(4-boronatoaryl)borates with 9,10-Dimethylanthracene-2,3,6,7-tetraol (THDMA) demonstrate distinct H₂ and N₂ sorption properties compared to those derived from a similar polyhydroxyl monomer, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) [1].

Porous Materials Gas Sorption Polymer Chemistry

Oxidative Stress at Water-Solubility Limit: 9,10-DMA vs. Analogues

Even when *C. elegans* are exposed to the maximum water-soluble concentration of each compound, 9,10-DMA remains the most potent inducer of oxidative stress, despite having the lowest water solubility among the three tested compounds [1].

Aquatic Toxicology Bioavailability Structure-Activity Relationship

9,10-Dimethylanthracene-2,3,6,7-tetraol: Research & Industrial Applications


Precursor for HER Electrocatalysts

For researchers developing non-precious metal electrocatalysts for hydrogen production, the thiol derivative of 9,10-Dimethylanthracene-2,3,6,7-tetraol provides a well-characterized ligand scaffold. As demonstrated by Downes and Marinescu (2017), cobalt coordination polymers based on 9,10-dimethyl-2,3,6,7-anthracenetetrathiolate exhibit defined HER overpotentials (445-571 mV on GCE and 388-527 mV on graphite at 10 mA/cm²) [1]. This compound is the preferred starting material for synthesizing this specific class of catalyst, whose activity profile differs from other common dithiolene-based systems, enabling fine-tuning of catalytic properties.

Alkylated PAH Model for Oxidative Stress Studies

9,10-Dimethylanthracene-2,3,6,7-tetraol (often used as the alkylated PAH model 9,10-DMA) is a potent inducer of oxidative stress. Direct comparative studies in *C. elegans* confirm it produces a greater oxidative stress response than both 9-methylanthracene and anthracene at equal exposure concentrations [2]. Furthermore, it maintains this top-ranked potency even at its maximum (lowest) water-soluble concentration. This makes it an ideal, high-sensitivity positive control or model compound for researchers investigating the toxicological pathways of alkylated PAHs, particularly in scenarios where bioavailability is limited.

Building Block for Gas-Sorption Porous Polymers

This tetraol monomer is a key component in the synthesis of boronate-type ionic porous organic polymers. As shown by Tomaszewski et al. (2019), polycondensation with functionalized tetraarylborates yields materials (TAB1-4) with specific H₂ sorption capacities (up to 75 cm³/g STP) and low N₂ uptake, indicative of ultramicroporosity [3]. For material scientists, this compound is the validated precursor for creating this exact polymer architecture; substituting with another polyhydroxyl monomer like HHTP will generate a different porous framework with different sorption properties, making this compound non-substitutable for applications targeting this specific porosity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dimethylanthracene-2,3,6,7-tetraol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.